3-(2-Chlorophenyl)prop-2-yn-1-ol
Overview
Description
“3-(2-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound
Scientific Research Applications
Synthesis of Primary Propargylic Alcohols
- Methods : The synthesis might involve the use of terminal alkynes and reagents like Rongalite as the C1 unit under controlled conditions .
- Results : The process could yield various propargylic alcohols with different substituents, characterized by techniques such as NMR and HRMS .
Facile Synthesis of Substituted 3-Aminofurans
- Application Summary : It could be involved in the tandem reaction of N-Sulfonyl-1,2,3-triazoles and propargyl alcohols to produce substituted 3-aminofurans .
- Methods : The reaction may utilize palladium and copper catalysts in an inert atmosphere, with monitoring by thin-layer chromatography (TLC) .
- Results : The synthesis could result in a variety of 3-aminofurans, which are important in pharmaceuticals and agrochemicals .
Catalyst Reusability Studies
- Application Summary : The compound might be used in studies to test the reusability of catalysts in chemical reactions .
- Methods : After a reaction, the catalyst could be separated and reused without further purification to assess its longevity and efficiency .
- Results : The findings would provide insights into the economic and environmental viability of using the catalyst in industrial applications .
Chemical Safety and Handling
- Application Summary : The compound’s safety data sheet provides crucial information for its handling, storage, and disposal in a laboratory or industrial setting .
- Methods : Safety measures include using protective gear and ensuring proper ventilation when handling the compound .
- Results : Adherence to these guidelines helps prevent respiratory, skin, and eye irritation, as indicated by hazard statements .
Chemical Synthesis
- Application Summary : It may serve as a chemical reagent or intermediate in the synthesis of various organic compounds .
- Methods : The compound could be used in reactions under specific conditions to yield desired products .
- Results : The synthesized products could then be used in further research or as part of larger chemical processes .
Research and Development
- Application Summary : Scientists in research institutions may use this compound to develop new synthetic routes or materials .
- Methods : Experimental procedures would involve the compound in various chemical reactions to test hypotheses .
- Results : Successful experiments could lead to the publication of new research findings or patents .
properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSXDNZKHJDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399431 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)prop-2-yn-1-ol | |
CAS RN |
80151-26-4 | |
Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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